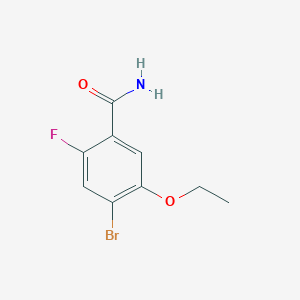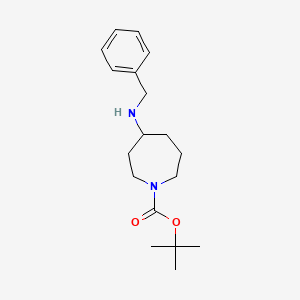
Ethyl 3-isopropyl-3-methyloxirane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-isopropyl-3-methyloxirane-2-carboxylate is an organic compound with the molecular formula C₉H₁₆O₃ and a molecular weight of 172.22 g/mol . This compound is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and an ester functional group. It is used primarily in research settings and has various applications in organic synthesis and chemical research .
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 3-isopropyl-3-methyloxirane-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of this compound with an appropriate epoxide precursor under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the precursor, followed by the addition of ethyl chloroformate to form the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
Ethyl 3-isopropyl-3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted oxirane derivatives.
科学的研究の応用
Ethyl 3-isopropyl-3-methyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Studied for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 3-isopropyl-3-methyloxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to modify the function of enzymes and other proteins, potentially leading to biological effects .
類似化合物との比較
Ethyl 3-isopropyl-3-methyloxirane-2-carboxylate can be compared with other similar compounds such as:
Ethyl 3-methyloxirane-2-carboxylate: Lacks the isopropyl group, leading to different reactivity and applications.
Ethyl 3-isopropyl-oxirane-2-carboxylate: Lacks the methyl group, affecting its chemical properties and uses.
Ethyl 3-isopropyl-3-methyloxirane-2-acetate:
This compound is unique due to its specific combination of functional groups, which provides a distinct set of chemical properties and reactivity patterns .
特性
分子式 |
C9H16O3 |
|---|---|
分子量 |
172.22 g/mol |
IUPAC名 |
ethyl 3-methyl-3-propan-2-yloxirane-2-carboxylate |
InChI |
InChI=1S/C9H16O3/c1-5-11-8(10)7-9(4,12-7)6(2)3/h6-7H,5H2,1-4H3 |
InChIキー |
MOIVYHYTDXXANH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1C(O1)(C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[[(Tetrahydro-2H-pyran-2-yl)oxy]methyl]cyclopropanemethanol](/img/structure/B12085199.png)
![(17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12085202.png)
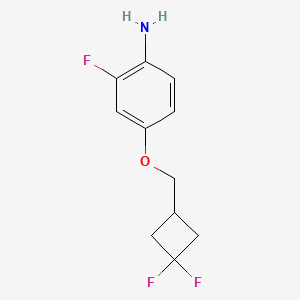
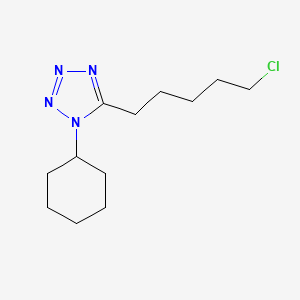
![(2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid](/img/structure/B12085223.png)
![Boronic acid, B-[2-ethyl-6-(4-piperidinyl)-4-pyridinyl]-](/img/structure/B12085230.png)


![Boronic acid, B-[4-(1H-imidazol-1-yl)-2-methylphenyl]-](/img/structure/B12085249.png)
![[2S-[1(S*),2alpha,4alpha]]-4-Methyl-1-(1-phenylethyl)-2-piperidinecarboxylic Acid Ethyl Ester](/img/structure/B12085255.png)
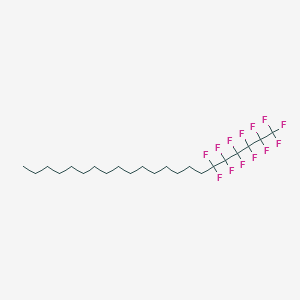
![1-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}piperidine](/img/structure/B12085263.png)
